2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid
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Overview
Description
2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid, also known as TFA-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins. Additionally, 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. Additionally, 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a decrease in tumor growth. 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid is its broad range of potential applications in various fields of scientific research. Additionally, 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid is not fully understood, which may make it difficult to interpret results from experiments involving this compound.
Future Directions
There are several future directions for research involving 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid. One area of interest is the development of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid and its potential applications in the treatment of inflammatory diseases and cancer. Furthermore, the development of novel derivatives of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 4-amino-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid in high yield and purity.
Scientific Research Applications
2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and rheumatism. 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has also been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-[4-[(2,4,5-trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7-8(2)20-9(3)12(7)13(19)15-10-4-14-16(5-10)6-11(17)18/h4-5H,6H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUIGXGTXKKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CN(N=C2)CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid |
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